Yuanhuacine

描述

Structure

2D Structure

3D Structure

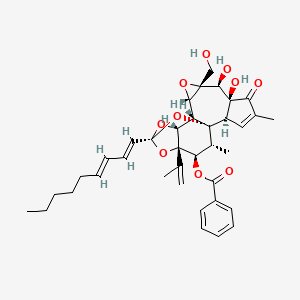

属性

分子式 |

C37H44O10 |

|---|---|

分子量 |

648.7 g/mol |

IUPAC 名称 |

[(1R,2R,6S,7S,8R,10S,11S,12R,14S,16S,17R,18R)-6,7-dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-14-[(1E,3E)-nona-1,3-dienyl]-5-oxo-16-prop-1-en-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-17-yl] benzoate |

InChI |

InChI=1S/C37H44O10/c1-6-7-8-9-10-11-15-18-34-45-30-26-29-33(20-38,44-29)32(41)35(42)25(19-22(4)27(35)39)37(26,47-34)23(5)28(36(30,46-34)21(2)3)43-31(40)24-16-13-12-14-17-24/h10-19,23,25-26,28-30,32,38,41-42H,2,6-9,20H2,1,3-5H3/b11-10+,18-15+/t23-,25-,26+,28-,29+,30-,32-,33+,34-,35-,36+,37+/m1/s1 |

InChI 键 |

CGSGRJNIABXQJQ-NSCQCFIPSA-N |

SMILES |

CCCCCC=CC=CC12OC3C4C5C(O5)(C(C6(C(C4(O1)C(C(C3(O2)C(=C)C)OC(=O)C7=CC=CC=C7)C)C=C(C6=O)C)O)O)CO |

手性 SMILES |

CCCCC/C=C/C=C/[C@]12O[C@@H]3[C@@H]4[C@H]5[C@](O5)([C@H]([C@]6([C@H]([C@@]4(O1)[C@@H]([C@H]([C@@]3(O2)C(=C)C)OC(=O)C7=CC=CC=C7)C)C=C(C6=O)C)O)O)CO |

规范 SMILES |

CCCCCC=CC=CC12OC3C4C5C(O5)(C(C6(C(C4(O1)C(C(C3(O2)C(=C)C)OC(=O)C7=CC=CC=C7)C)C=C(C6=O)C)O)O)CO |

同义词 |

YHL-14 Yuanhuacin yuanhuacin A yuanhuacine |

产品来源 |

United States |

Foundational & Exploratory

The Origin and Molecular Mechanisms of Yuanhuacine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Yuanhuacine, a daphnane-type diterpenoid, is a natural product isolated from the flower buds of Daphne genkwa Sieb. et Zucc. (Thymelaeaceae). Traditionally used in Chinese medicine, this compound has garnered significant interest in the scientific community for its potent anti-tumor activities. This technical guide provides an in-depth overview of the origin of this compound, its chemical properties, and its multifaceted mechanism of action against cancer cells. We delve into the specific signaling pathways modulated by this compound, present quantitative data on its biological activity, and provide detailed protocols for key experimental assays.

Origin and Chemical Properties

This compound is a prominent member of the daphnane diterpenoid family of compounds.[1][2] Its primary natural source is the dried flower buds of Daphne genkwa, a plant found in several provinces of China, including Anhui, Fujian, and Zhejiang.[1] Historically, extracts from this plant have been used in traditional Chinese medicine for treating inflammatory conditions.[1] The isolation and characterization of this compound and its analogues, such as Yuanhuadin and Yuanhuatin, began in the late 1970s and early 1980s.[3]

Chemically, this compound is also known by its synonym Gnidilatidin.[4][5] It possesses a complex polycyclic structure characteristic of daphnane diterpenes.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C37H44O10 | [6][7] |

| Molecular Weight | 648.7 g/mol | [6][7] |

| CAS Number | 60195-70-2 | [4] |

Anti-Tumor Activity and Quantitative Data

This compound has demonstrated significant anti-proliferative activity against a wide range of human cancer cell lines.[2][8] Its efficacy is particularly notable in the basal-like 2 (BL2) subtype of triple-negative breast cancer (TNBC).[8][9] The following table summarizes the reported half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines.

Table 2: In Vitro Anti-Proliferative Activity of this compound (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) |

| HCC1806 | Triple-Negative Breast Cancer (BL2) | 0.0016 |

| HCC70 | Triple-Negative Breast Cancer (BL2) | 0.0094 |

| H1993 | Non-Small Cell Lung Cancer | 0.009 |

| A549 | Non-Small Cell Lung Cancer | 0.03 |

| Calu-1 | Non-Small Cell Lung Cancer | 4.1 |

| H1299 | Non-Small Cell Lung Cancer | 4.0 |

| H460 | Non-Small Cell Lung Cancer | 6.2 |

| H358 | Non-Small Cell Lung Cancer | 16.5 |

| T24T | Bladder Cancer | 1.89 |

| UMUC3 | Bladder Cancer | 1.89 |

| HCT116 | Colon Cancer | 14.28 |

Mechanism of Action: Signaling Pathways

This compound exerts its anti-tumor effects through the modulation of several key signaling pathways, leading to cell cycle arrest and apoptosis. The two primary pathways identified are the AMPK/mTOR signaling cascade and the Protein Kinase C (PKC) pathway.

AMPK/mTOR Signaling Pathway

This compound has been shown to activate AMP-activated protein kinase (AMPK), a critical regulator of cellular energy homeostasis.[4][10] Activated AMPK, in turn, suppresses the mammalian target of rapamycin (mTOR) signaling pathway, which is often hyperactivated in cancer and plays a central role in cell growth, proliferation, and survival.[4][10] The downstream effects of mTOR inhibition by this compound include the decreased phosphorylation of Akt and protein kinase C alpha (PKCα).[4][8]

Protein Kinase C (PKC) Activation

This compound is a potent activator of Protein Kinase C (PKC).[11][12] This activation is a key mechanism behind its selective cytotoxicity against the BL2 subtype of TNBC.[7][11] The activation of PKC by this compound can lead to the induction of NF-κB dependent expression of antitumor cytokines.[2]

Induction of G2/M Cell Cycle Arrest

This compound has been observed to induce G2/M phase cell cycle arrest in various cancer cells.[2][4] This effect is mediated, at least in part, through the upregulation of the p21 protein, a cyclin-dependent kinase inhibitor.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological activity of this compound.

Cell Proliferation Assay (Sulforhodamine B Assay)

This protocol is adapted from standard SRB assay procedures.[1][5][8]

Objective: To determine the anti-proliferative effect of this compound on adherent cancer cell lines.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

96-well plates

-

Trichloroacetic acid (TCA), 10% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

1% acetic acid

-

10 mM Tris base solution

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Treat cells with serial dilutions of this compound (typically ranging from nanomolar to micromolar concentrations) for 48-72 hours. Include a vehicle control (DMSO).

-

Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% TCA to each well. Incubate at 4°C for 1 hour.

-

Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.

-

Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

-

Destaining: Remove the SRB solution and wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.

-

Solubilization: Add 100 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Measure the absorbance at 515 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition compared to the vehicle control and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis of AMPK and mTOR Pathway Proteins

This protocol is based on standard Western blotting procedures.[13][14][15]

Objective: To investigate the effect of this compound on the expression and phosphorylation status of key proteins in the AMPK/mTOR signaling pathway.

Materials:

-

Cancer cell lysates (treated with this compound and control)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-AMPK, anti-AMPK, anti-p-mTOR, anti-mTOR, anti-p-Akt, anti-Akt)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse the treated and control cells with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Cell Cycle Analysis by Flow Cytometry

This protocol is based on standard propidium iodide (PI) staining methods for cell cycle analysis.[16][17][18][19][20]

Objective: To determine the effect of this compound on the cell cycle distribution of cancer cells.

Materials:

-

Cancer cells treated with this compound and control

-

Phosphate-buffered saline (PBS)

-

70% ethanol (ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Harvesting: Harvest the treated and control cells by trypsinization.

-

Washing: Wash the cells with ice-cold PBS.

-

Fixation: Resuspend the cell pellet in ice-cold PBS and add ice-cold 70% ethanol dropwise while vortexing gently. Fix the cells at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution.

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

-

Flow Cytometry: Analyze the samples on a flow cytometer, collecting data from at least 10,000 events per sample.

-

Data Analysis: Use appropriate software to analyze the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Pharmacokinetics and Bioavailability

Preclinical studies in rats and rabbits have provided initial insights into the pharmacokinetic profile of this compound. In rats, the absolute oral bioavailability of this compound was found to be low, at 1.14%.[4][10] Following intravenous administration in rabbits, this compound exhibited a two-compartment model pharmacokinetic behavior with an elimination half-life of 11.1 hours.[3][6] Tissue distribution studies did not indicate a high affinity for any specific tissue.[6] The primary metabolic pathways appear to involve oxidation and glucuronidation.[4][10]

Conclusion and Future Directions

This compound is a promising natural product with potent anti-tumor activity, particularly against specific subtypes of cancer. Its multifaceted mechanism of action, involving the modulation of key signaling pathways like AMPK/mTOR and PKC, makes it an interesting candidate for further drug development. While preclinical studies have demonstrated its efficacy, its low oral bioavailability presents a challenge that may be addressed through novel drug delivery systems. As of now, there is no publicly available information on this compound being in clinical trials.[21][22][23] Further research is warranted to fully elucidate its therapeutic potential and to explore its clinical applications in oncology.

References

- 1. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 2. This compound Is a Potent and Selective Inhibitor of the Basal-Like 2 Subtype of Triple Negative Breast Cancer with Immunogenic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Metabolism, pharmacokinetics, and bioavailability of this compound in rat using LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics, tissue distribution, and metabolism of novel DNA topoisomerase I inhibitor this compound in rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. abcam.com [abcam.com]

- 8. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [bio-protocol.org]

- 9. mdpi.com [mdpi.com]

- 10. Metabolism, Pharmacokinetics and Bioavailability of this compound in Rat Using Liquid Chromatography-Mass Spectrometry. | Semantic Scholar [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. This compound Is a Potent and Selective Inhibitor of the Basal-Like 2 Subtype of Triple Negative Breast Cancer with Immunogenic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubcompare.ai [pubcompare.ai]

- 14. pubcompare.ai [pubcompare.ai]

- 15. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]

- 16. Protocols [moorescancercenter.ucsd.edu]

- 17. Flow cytometry with PI staining | Abcam [abcam.com]

- 18. cancer.wisc.edu [cancer.wisc.edu]

- 19. benchchem.com [benchchem.com]

- 20. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 21. cancerresearchcollaboration.org [cancerresearchcollaboration.org]

- 22. m.youtube.com [m.youtube.com]

- 23. Clinical Trials | Jazz Pharmaceuticals [jazzpharma.com]

Yuanhuacine daphnane diterpenoid chemical structure

An In-Depth Technical Guide to the Chemical Structure and Biological Activity of Yuanhuacine

Introduction to Daphnane Diterpenoids

Daphnane-type diterpenoids are a significant class of naturally occurring compounds predominantly found in plants belonging to the Thymelaeaceae and Euphorbiaceae families.[1][2][3][4] These molecules are characterized by a distinctive 5/7/6-tricyclic ring system.[1][2][3][5] Many daphnane diterpenoids, including this compound, feature a characteristic orthoester function, which is often crucial for their biological effects.[2][3][5][6] Pharmacological studies have revealed that these compounds exhibit a wide array of biological activities, including anti-tumor, anti-inflammatory, anti-HIV, and neurotrophic properties, making them a focal point of interest in drug discovery and development.[1][2][3][4][5][7]

This compound: A Prominent Daphnane Diterpenoid

This compound, also known as Gnidilatidin, is a major daphnane diterpenoid isolated from the flower buds of Daphne genkwa.[7][8][9][10] It has garnered considerable attention for its potent and extensive anti-tumor activities against various cancer cell lines.[8][10][11] As a DNA-damaging agent, this compound has been shown to induce cell cycle arrest and inhibit cancer cell proliferation both in vitro and in vivo.[7][8][10][11]

Core Chemical Structure

The chemical structure of this compound is built upon the foundational daphnane skeleton. This core is a complex polycyclic system featuring fused five, seven, and six-membered rings.

Key Structural Features:

-

Tricyclic Core: The molecule possesses the characteristic 5/7/6-fused ring system common to all daphnane diterpenoids.[1][2][3]

-

Orthoester Moiety: A critical feature for the bioactivity of many daphnane diterpenoids is the presence of a caged orthoester group. In related compounds, this is often a 9,13,14-orthoester structure, which is considered essential for cytotoxic activity.[2][5][6]

-

Epoxy Group: The structure typically includes a 6α,7α-epoxy group within the seven-membered B-ring.[2][6]

-

Poly-hydroxyl Groups: The daphnane skeleton is usually decorated with multiple hydroxyl groups at various positions, contributing to the molecule's polarity and interactions with biological targets.[2][3][4]

-

Side Chains: Specific ester side chains are attached to the core, and the nature of these groups can significantly influence the compound's cytotoxicity and overall biological profile.[6]

Caption: Simplified representation of the core daphnane ring system.

Quantitative Data

Table 1: In Vitro Cytotoxicity of this compound (IC₅₀ Values)

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| H1993 | Non-Small Cell Lung Cancer | 0.009 | [11] |

| A549 | Non-Small Cell Lung Cancer | 0.03 | [11] |

| Calu-1 | Non-Small Cell Lung Cancer | 4.1 | [11] |

| H1299 | Non-Small Cell Lung Cancer | 4.0 | [11] |

| H460 | Non-Small Cell Lung Cancer | 6.2 | [11] |

| H358 | Non-Small Cell Lung Cancer | 16.5 | [11] |

| YG | Lung Cancer | 0.3 | [12] |

| HCC1806 | Triple-Negative Breast Cancer (BL2) | 0.0016 | [13] |

| HCC70 | Triple-Negative Breast Cancer (BL2) | 0.0094 | [13] |

| UMUC3 | Bladder Cancer | 1.89 | [11] |

| HCT116 | Colon Cancer | 14.28 | [11] |

Table 2: Preclinical Pharmacokinetic Parameters of this compound in Rat

| Administration | T₁/₂ (Elimination Half-life) | Cₘₐₓ (Max. Plasma Concentration) | Absolute Oral Bioavailability | Reference |

| Intravenous | 9.64 ± 1.53 h | 185.3 ng/mL | N/A | [9] |

| Oral | N/A | 28.21 ± 2.79 ng/mL | 1.14% | [9] |

| Pulmonary (Inhaled Powder) | 63.9 h | 24.9 ng/mL | N/A | [9] |

Experimental Protocols

Isolation and Purification of this compound

This compound is extracted from the air-dried flower buds of Daphne genkwa.[14] A general procedure involves the following steps:

-

Extraction: The dried and powdered plant material is subjected to extraction with an organic solvent, such as ethanol or methanol, often at room temperature over an extended period.

-

Partitioning: The resulting crude extract is then suspended in water and partitioned successively with solvents of increasing polarity (e.g., hexane, ethyl acetate, butanol) to separate compounds based on their solubility.

-

Chromatography: The bioactive fraction (typically the ethyl acetate fraction) is subjected to multiple rounds of column chromatography. Common stationary phases include silica gel and Sephadex LH-20.

-

Purification: Final purification is achieved using High-Performance Liquid Chromatography (HPLC), often on a C18 reversed-phase column, to yield pure this compound.[14] The structure and purity are confirmed by spectroscopic methods like NMR and Mass Spectrometry.

Cell Proliferation (SRB) Assay

The Sulforhodamine B (SRB) assay is used to measure drug-induced cytotoxicity by determining cell density based on the measurement of cellular protein content.[10]

-

Cell Plating: Cancer cells are seeded into 96-well plates at an appropriate density and allowed to attach overnight.

-

Drug Treatment: Cells are treated with various concentrations of this compound (and a vehicle control, like DMSO) for a specified period (e.g., 72 hours).[10]

-

Cell Fixation: After treatment, cells are fixed by gently adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

-

Staining: The plates are washed with water and air-dried. The fixed cells are then stained with a 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes.

-

Wash and Solubilization: Unbound dye is removed by washing with 1% acetic acid. The plates are air-dried, and the bound stain is solubilized with a 10 mM Tris base solution.

-

Absorbance Reading: The absorbance is read on a microplate reader at a wavelength of approximately 515 nm. The percentage of cell growth inhibition is calculated relative to the untreated control cells.

Quantitative Real-Time PCR (qRT-PCR)

This protocol is used to quantify the expression levels of specific mRNAs, for example, to assess the effect of this compound on the transcription of genes like p21.[11][13]

-

RNA Extraction: Following treatment with this compound, total RNA is extracted from the cells using a reagent like TRIzol, according to the manufacturer's instructions.[13]

-

cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a cDNA synthesis kit (e.g., iScript cDNA synthesis kit).[13]

-

PCR Amplification: The cDNA is then used as a template for PCR amplification with a SYBR Green supermix and specific primers for the target gene (e.g., p21) and a housekeeping gene (e.g., GAPDH) for normalization.[13]

-

Data Analysis: The reaction is run on a qRT-PCR machine. The relative fold change in mRNA expression is calculated using the 2-ΔΔCt method, where the target gene expression is normalized to the housekeeping gene.[13]

Signaling Pathways and Mechanisms of Action

AMPK/mTOR Pathway Regulation

In non-small cell lung cancer (NSCLC) cells, this compound exerts its anti-tumor effects by activating the AMP-activated protein kinase (AMPK) signaling pathway and subsequently suppressing the mammalian target of rapamycin (mTOR) pathway.[7][10] This dual action disrupts cellular energy metabolism and inhibits cell growth and proliferation.[10]

Caption: this compound's regulation of the AMPK/mTOR signaling pathway.

Protein Kinase C (PKC) Activation

This compound has been identified as a potent and highly selective inhibitor of the basal-like 2 (BL2) subtype of triple-negative breast cancer (TNBC).[13] Its mechanism of action in this context is dependent on the activation of Protein Kinase C (PKC). This activation not only leads to selective cytotoxicity against BL2 cancer cells but also promotes the expression of anti-tumor cytokines, suggesting an immunogenic potential.[13]

Caption: this compound's mechanism via Protein Kinase C activation.

General Experimental Workflow

The development of this compound as a potential therapeutic agent follows a standard natural product drug discovery pipeline, from isolation to biological evaluation.

Caption: General workflow from natural source to preclinical testing.

References

- 1. mdpi.com [mdpi.com]

- 2. [PDF] A Review on Daphnane-Type Diterpenoids and Their Bioactive Studies | Semantic Scholar [semanticscholar.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Daphnane-type diterpenes from genus Daphne and their anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Yuanhuadin | 76402-66-9 | Benchchem [benchchem.com]

- 7. Anti-Tumor Activity of this compound by Regulating AMPK/mTOR Signaling Pathway and Actin Cytoskeleton Organization in Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound | CAS#:60195-70-2 | Chemsrc [chemsrc.com]

- 9. researchgate.net [researchgate.net]

- 10. Anti-Tumor Activity of this compound by Regulating AMPK/mTOR Signaling Pathway and Actin Cytoskeleton Organization in Non-Small Cell Lung Cancer Cells | PLOS One [journals.plos.org]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Yuanhuacin and Related Anti-Inflammatory and Anticancer Daphnane Diterpenes from Genkwa Flos—An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound Is a Potent and Selective Inhibitor of the Basal-Like 2 Subtype of Triple Negative Breast Cancer with Immunogenic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

The Multifaceted Biological Activities of Daphne genkwa Extracts: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daphne genkwa Sieb. et Zucc., a deciduous shrub native to East Asia, has a long history of use in traditional medicine for a variety of ailments.[1] Modern scientific investigation has begun to unravel the complex pharmacology of its extracts, revealing a broad spectrum of biological activities with significant therapeutic potential. The primary bioactive constituents responsible for these effects are believed to be diterpenoids and flavonoids.[2][3] This technical guide provides a comprehensive overview of the key biological activities of Daphne genkwa extracts, with a focus on its anticancer, anti-inflammatory, neuroprotective, and antiviral properties. Detailed experimental methodologies and quantitative data are presented to facilitate further research and drug development efforts.

Anticancer Activity

Extracts from Daphne genkwa and its isolated compounds have demonstrated potent cytotoxic effects against a range of cancer cell lines. The primary mechanism of action for some of its active diterpenoids, such as Yuanhuacine, involves the induction of apoptosis and cell cycle arrest.[4]

Quantitative Data: Cytotoxicity of Daphne genkwa Extracts and Isolated Compounds

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various Daphne genkwa extracts and their purified constituents against several human cancer cell lines.

| Extract/Compound | Cancer Cell Line | IC50 (µg/mL or µM) | Reference |

| Dichloromethane Fraction | MDA-MB-231 (Breast) | 12.5 ± 1.2 | [5] |

| Dichloromethane Fraction | Huh 7 (Liver) | 15.3 ± 1.5 | [5] |

| Dichloromethane Fraction | AGS (Gastric) | 18.7 ± 1.9 | [5] |

| Dichloromethane Fraction | Colo 205 (Colon) | 20.1 ± 2.1 | [5] |

| Dichloromethane Fraction | MCF-7 (Breast) | 9.8 ± 0.9 | [5] |

| Dichloromethane Fraction | HT-29 (Colon) | 16.4 ± 1.7 | [5] |

| Dichloromethane Fraction | A549 (Lung) | 22.5 ± 2.3 | [5] |

| Dichloromethane Fraction | A2058 (Melanoma) | 7.6 ± 0.8 | [5] |

| Dichloromethane Fraction | B16 (Melanoma) | 10.2 ± 1.1 | [5] |

| This compound | MCF-7 (Breast) | 0.02 ± 0.003 | [5] |

| Yuanhuadine | MCF-7 (Breast) | 0.05 ± 0.006 | [5] |

| Genkwanine III | MCF-7 (Breast) | 1.5 ± 0.2 | [5] |

| Genkwanine VIII | MCF-7 (Breast) | 2.8 ± 0.3 | [5] |

| Daphgenkin A | SW620 (Colon) | 3.0 µM | [2] |

| Daphgenkin A | RKO (Colon) | 6.5 µM | [2] |

| This compound | SW620 (Colon) | Not specified | [2] |

| Yuanhuadine | SW620 (Colon) | Not specified | [2] |

| Genkwadane J | K562 (Leukemia) | 6.58 µM | [6] |

| Genkwadane K | MCF-7 (Breast) | 3.25 µM | [6] |

| Compound 3 (unnamed) | K562 (Leukemia) | 5.33 µM | [6] |

| Compound 4 (unnamed) | MCF-7 (Breast) | 2.56 µM | [6] |

| Total Flavonoids (TFDG) | HT-29 (Colon) | Significant inhibition (p < 0.01) | [6] |

| Total Flavonoids (TFDG) | SW-480 (Colon) | Significant inhibition (p < 0.01) | [6] |

Experimental Protocols

The cytotoxic effects of Daphne genkwa extracts and their isolated compounds are commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Principle: This colorimetric assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Procedure:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete culture medium and incubated overnight to allow for cell attachment.

-

Treatment: The following day, the medium is replaced with fresh medium containing various concentrations of the Daphne genkwa extract or compound. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for a specified period, typically 24 to 72 hours, at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After the incubation period, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours at 37°C.

-

Formazan Solubilization: The medium containing MTT is then carefully removed, and 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl) is added to each well to dissolve the formazan crystals. The plate is gently agitated for 15-30 minutes to ensure complete dissolution.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the test substance that inhibits cell growth by 50%, is determined from the dose-response curve.

Signaling Pathway: Anticancer Mechanism of this compound

This compound, a prominent diterpenoid from Daphne genkwa, exerts its anticancer effects in non-small cell lung cancer (NSCLC) cells by activating the AMP-activated protein kinase (AMPK) signaling pathway and subsequently suppressing the mTORC2-mediated downstream signaling.[7][8][9] This leads to the inhibition of cell proliferation, invasion, and migration.

Anti-inflammatory and Neuroprotective Activities

Daphne genkwa flower extract (GFE) has demonstrated significant anti-inflammatory and neuroprotective effects, primarily through the modulation of microglial activity.[7][10] GFE inhibits the production of pro-inflammatory mediators and enhances the neuroprotective functions of microglia.[7][10]

Quantitative Data: Anti-inflammatory and Neuroprotective Effects

| Experimental Model | Treatment | Effect | Reference |

| LPS-stimulated BV-2 microglia | GFE | Inhibition of NO, iNOS, and TNF-α production | [10] |

| Primary glial cells | GFE | Increased Arginase1 and BDNF mRNA levels | [10] |

| BV-2 microglia | GFE | Increased phagocytosis of zymosan particles | [10] |

| LPS-induced neuroinflammation in mice | Oral administration of GFE | Inhibition of neuronal loss and microglial activation | [10] |

| Carrageenan-induced paw edema in mice | High dose of Total Flavonoids (FFD) | Significant reduction in edema (p<0.01) | [11] |

| Tampon-granuloma model in mice | FFD | Dose-dependent inhibition of granuloma formation (p<0.05) | [11] |

| Adjuvant-induced arthritis in rats | FFD (50mg/kg/day, oral) | Inhibition of chronic inflammation (p<0.001) | [11] |

| LPS-activated RAW264.7 macrophages | FFD | Suppression of NO production | [11] |

Experimental Protocols

Principle: The production of nitric oxide, a pro-inflammatory mediator, by activated macrophages (e.g., RAW 264.7 or BV-2 cells) is quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

Procedure:

-

Cell Culture and Treatment: Macrophages are seeded in 96-well plates and stimulated with lipopolysaccharide (LPS) in the presence or absence of various concentrations of the Daphne genkwa extract.

-

Supernatant Collection: After a 24-hour incubation, the culture supernatant is collected.

-

Griess Reaction: 100 µL of the supernatant is mixed with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

-

Incubation and Measurement: The mixture is incubated at room temperature for 10-15 minutes to allow for color development. The absorbance is then measured at 540-550 nm.

-

Quantification: The nitrite concentration is determined by comparison with a standard curve generated using known concentrations of sodium nitrite.

Principle: The phagocytic activity of microglia is assessed by their ability to engulf fluorescently labeled particles, such as zymosan (a yeast cell wall component).

Procedure:

-

Cell Plating: Microglial cells (e.g., BV-2) are plated in a 96-well plate.

-

Treatment: Cells are treated with Daphne genkwa extract for a specified duration.

-

Addition of Fluorescent Particles: Fluorescently labeled zymosan particles are added to the wells.

-

Incubation: The plate is incubated to allow for phagocytosis to occur.

-

Quenching of Extracellular Fluorescence: A quenching solution is added to extinguish the fluorescence of non-ingested particles.

-

Measurement: The fluorescence of the ingested particles is measured using a fluorescence microplate reader or visualized by fluorescence microscopy.

Signaling Pathway: Neuroprotective Effect of Daphne genkwa Flower Extract

Daphne genkwa flower extract promotes the neuroprotective phenotype of microglia by inhibiting the pro-inflammatory M1 polarization and promoting the anti-inflammatory M2 polarization. This involves the suppression of inflammatory signaling pathways and the upregulation of neurotrophic factors.

Antiviral Activity

Water-soluble extracts of Daphne genkwa flower buds (DGFW) have been shown to possess antiviral activity, particularly against Enterovirus 71 (EV71), the causative agent of hand, foot, and mouth disease.[8][12][13] The primary mode of action is the inhibition of viral entry into host cells.[8][12]

Quantitative Data: Anti-EV71 Activity

| Extract | Virus Strain | EC50 | Reference |

| DGFW | EV71 | ~0.163 ± 0.013 mg/mL | [8] |

Experimental Protocols

Principle: These assays are used to determine the specific stage of viral entry that is inhibited by the extract.

Attachment Assay Procedure:

-

Pre-chilling: Host cells (e.g., RD cells) are pre-chilled at 4°C.

-

Virus and Extract Incubation: The virus is pre-incubated with or without the Daphne genkwa extract at 4°C.

-

Infection: The pre-incubated virus-extract mixture is added to the chilled cells and incubated at 4°C for a specific time to allow for viral attachment.

-

Washing: Unbound virus is removed by washing the cells with cold PBS.

-

Quantification: The amount of attached virus is quantified, for example, by RT-qPCR of the viral genome.

Penetration Assay Procedure:

-

Virus Attachment: The virus is allowed to attach to host cells at 4°C in the absence of the extract.

-

Washing: Unbound virus is washed away.

-

Treatment and Temperature Shift: The cells are then treated with the Daphne genkwa extract and the temperature is shifted to 37°C to allow for viral penetration.

-

Inactivation of External Virus: After a set time, any virus that has not penetrated the cells is inactivated (e.g., by citrate buffer).

-

Quantification: The amount of internalized virus is determined, for instance, by plaque assay or RT-qPCR.

Experimental Workflow: Anti-EV71 Mechanism of DGFW

The water-soluble extract of Daphne genkwa flower buds (DGFW) directly interacts with the EV71 virus particle, thereby inhibiting its attachment to and penetration into the host cell.

Conclusion

The extracts of Daphne genkwa and its constituent compounds exhibit a remarkable range of biological activities, holding significant promise for the development of novel therapeutics. The potent anticancer, anti-inflammatory, neuroprotective, and antiviral properties are supported by a growing body of scientific evidence. This technical guide provides a foundational resource for researchers and drug development professionals, offering a summary of quantitative data, detailed experimental protocols, and insights into the underlying molecular mechanisms. Further investigation into the pharmacokinetics, safety, and clinical efficacy of Daphne genkwa extracts and their purified components is warranted to fully realize their therapeutic potential.

References

- 1. abcam.com [abcam.com]

- 2. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Ultrasound-assisted extraction, optimization, and purification of total flavonoids from Daphne genkwa and analysis of their antioxidant, anti-inflammatory, and analgesic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. High content imaging and quantification of microglia phagocytosis in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. cellbiolabs.com [cellbiolabs.com]

- 9. mdpi.com [mdpi.com]

- 10. PREPARATIVE ISOLATION AND PURIFICATION OF FOUR FLAVONOIDS FROM DAPHNE GENKWA SIEB. ET ZUCC. BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound Is a Potent and Selective Inhibitor of the Basal-Like 2 Subtype of Triple Negative Breast Cancer with Immunogenic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Ultrasound-assisted extraction, optimization, and purification of total flavonoids from Daphnegenkwa and analysis of their antioxidant, anti-inflammatory, and analgesic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Inhibition of nitric oxide in LPS-stimulated macrophages of young and senescent mice by δ-tocotrienol and quercetin - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Discovery, Isolation, and Biological Activity of Yuanhuacine

Abstract

This compound, a daphnane diterpenoid, is a potent bioactive compound first isolated from the plant Daphne genkwa. Initially investigated for its traditional medicinal uses, it has emerged as a significant subject of research due to its extensive anti-tumor activities. This document provides a comprehensive overview of the discovery and isolation of this compound, its structural elucidation, and its mechanisms of action, with a focus on its effects on key signaling pathways. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and oncology drug development.

Discovery and Sourcing

This compound (YC) was first isolated in 1977 by Chinese scientists at the Shanghai Institute of Materia Medica.[1] The compound is a principal component derived from the flower buds of Daphne genkwa Sieb. et Zucc., a plant belonging to the Thymelaeaceae family.[2][3][4] This plant has a history of use in traditional Chinese medicine for treating inflammatory diseases, as well as for its diuretic and antitussive properties.[4][5] While initially studied for its anti-abortive effects[1], subsequent research has focused on the potent anticancer properties of this compound and related daphnane diterpenes.[2][3][6]

Botanical Source: Daphne genkwa Sieb. et Zucc.[2][3] Primary Plant Parts: Flower buds (Flos Genkwa) and roots.[1][2][5]

Isolation and Purification of this compound

The isolation of this compound from Daphne genkwa is a multi-step process involving extraction, solvent partitioning, and chromatographic separation. The following is a generalized workflow based on methodologies described in the literature.[5][7][8]

Experimental Protocol: Bioassay-Guided Isolation

-

Extraction: The dried and powdered flower buds of Daphne genkwa are extracted with 95% ethanol. The resulting extract is concentrated under reduced pressure to yield a crude extract.[5] Alternatively, an extraction using a 50% Methanol (MeOH) / 50% Dichloromethane (CH₂Cl₂) mixture can be employed.[7][8]

-

Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, dichloromethane (CH₂Cl₂), and n-butanol.[5] Bioassays (e.g., cytotoxicity assays against cancer cell lines) are performed on each fraction to identify the most active one. The dichloromethane fraction has been shown to exhibit the highest anti-tumor activity.[5]

-

Column Chromatography: The bioactive fraction (e.g., the CH₂Cl₂ or an equivalent organic extract) is subjected to further separation using column chromatography. A common method involves vacuum-liquid chromatography over an HP20ss column with a step gradient of MeOH-H₂O (e.g., 30:70, 50:50, 70:30, 90:10, and 100:0).[7][8]

-

High-Performance Liquid Chromatography (HPLC): The fractions showing high potency are further purified using preparative and semi-preparative HPLC. A typical protocol involves:

-

Structural Elucidation: The structure of the isolated compound is confirmed using a combination of spectroscopic methods, including Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) techniques (¹H NMR, ¹³C NMR, HSQC, HMBC).[9]

Visualization: Isolation Workflow

Biological Activity and Quantitative Data

This compound exhibits potent cytotoxic and anti-proliferative effects across a wide range of cancer cell lines.[2][5][8] It is considered a DNA-damaging agent and shows particular efficacy against non-small cell lung cancer (NSCLC) and the basal-like 2 (BL2) subtype of triple-negative breast cancer (TNBC).[7][10][11][12]

Data Presentation: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | IC₅₀ Value (µM) | Reference(s) |

| H1993 | Non-Small Cell Lung Cancer (NSCLC) | 0.009 | [11] |

| A549 | Non-Small Cell Lung Cancer (NSCLC) | 0.03 | [11] |

| H1299 | Non-Small Cell Lung Cancer (NSCLC) | 4.0 | [11] |

| Calu-1 | Non-Small Cell Lung Cancer (NSCLC) | 4.1 | [11] |

| H460 | Non-Small Cell Lung Cancer (NSCLC) | 6.2 | [11] |

| H358 | Non-Small Cell Lung Cancer (NSCLC) | 16.5 | [11] |

| HCC1806 | Triple-Negative Breast Cancer (BL2) | 0.0016 | [7] |

| HCC70 | Triple-Negative Breast Cancer (BL2) | 0.0094 | [7] |

| UMUC3 | Bladder Cancer | 1.89 | [11] |

| T24T | Bladder Cancer | 1.8 | [1] |

| HCT116 | Colon Cancer | 14.28 | [11] |

| MCF-7 | Breast Cancer | 2-58 (range) | [5] |

Mechanism of Action and Signaling Pathways

This compound's anti-tumor activity is attributed to its modulation of several critical cellular signaling pathways, leading to cell cycle arrest and inhibition of cell proliferation and migration.

Regulation of the AMPK/mTOR Signaling Pathway

In NSCLC cells, this compound activates the AMP-activated protein kinase (AMPK) signaling pathway, a key regulator of cellular energy metabolism.[2][3][13] Activation of AMPK leads to the subsequent suppression of the mammalian target of rapamycin (mTOR) pathway, specifically the mTORC2 complex.[2][13] This disruption inhibits downstream signaling molecules crucial for cell growth and actin cytoskeleton organization, including Akt, protein kinase C alpha (PKCα), and Rac1.[2][3][13]

Induction of G2/M Cell Cycle Arrest

This compound induces G2/M phase cell cycle arrest in various cancer cells, including bladder and colon cancer.[11] This effect is mediated by the upregulation of the p21 protein, a cyclin-dependent kinase inhibitor. Notably, this upregulation occurs through a p53-independent mechanism, suggesting its potential efficacy in tumors with p53 mutations.[10] The stability of the Sp1 protein, a transcription factor for p21, is involved in this process.[11]

Key Experimental Methodologies

Protocol: MTT Cytotoxicity Assay

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a specified density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with serial dilutions of this compound (e.g., 0 to 100 µM) for a specified duration (e.g., 24, 48, or 72 hours).[11]

-

MTT Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

-

Solubilization: The supernatant is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: Cell viability is calculated as a percentage relative to untreated control cells, and IC₅₀ values are determined using non-linear regression analysis.

Protocol: Cell Cycle Analysis by Flow Cytometry

-

Cell Treatment: Cells are treated with this compound (e.g., 2 µM) for a defined period (e.g., 12 hours).[11]

-

Cell Harvesting: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

-

Staining: Fixed cells are washed and stained with a solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.

-

Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) is quantified using appropriate software to determine the extent of cell cycle arrest.[5]

Protocol: Western Blot Analysis

-

Protein Extraction: Cells treated with this compound are lysed to extract total protein. Protein concentration is determined using a BCA or Bradford assay.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to target proteins (e.g., p-AMPKα, mTOR, p-Akt, p21).

-

Secondary Antibody & Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[5]

Conclusion

This compound is a daphnane diterpenoid of significant interest to the drug development community. Its discovery from Daphne genkwa and subsequent characterization have revealed a compound with potent and selective anti-tumor properties. The bioassay-guided isolation procedures provide a clear path for obtaining this compound from its natural source. Mechanistic studies have demonstrated that this compound exerts its effects by modulating critical oncogenic pathways, such as the AMPK/mTOR and cell cycle regulation machinery. The detailed protocols and quantitative data presented in this guide offer a foundational resource for further investigation and development of this compound as a potential cancer chemotherapeutic agent.

References

- 1. mdpi.com [mdpi.com]

- 2. Anti-Tumor Activity of this compound by Regulating AMPK/mTOR Signaling Pathway and Actin Cytoskeleton Organization in Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-Tumor Activity of this compound by Regulating AMPK/mTOR Signaling Pathway and Actin Cytoskeleton Organization in Non-Small Cell Lung Cancer Cells | PLOS One [journals.plos.org]

- 4. Yuanhuacin and Related Anti-Inflammatory and Anticancer Daphnane Diterpenes from Genkwa Flos—An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isolation of anticancer constituents from flos genkwa (Daphne genkwa Sieb.et Zucc.) through bioassay-guided procedures - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound Is a Potent and Selective Inhibitor of the Basal-Like 2 Subtype of Triple Negative Breast Cancer with Immunogenic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Preparation of this compound and relative daphne diterpene esters from Daphne genkwa and structure-activity relationship of potent inhibitory activity against DNA topoisomerase I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound | CAS#:60195-70-2 | Chemsrc [chemsrc.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. This compound Is a Potent and Selective Inhibitor of the Basal-Like 2 Subtype of Triple Negative Breast Cancer with Immunogenic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Anti-Tumor Activity of this compound by Regulating AMPK/mTOR Signaling Pathway and Actin Cytoskeleton Organization in Non-Small Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Yuanhuacine as a Potent Activator of Protein Kinase C: A Technical Guide for Researchers

Abstract

Yuanhuacine, a daphnane-type diterpenoid isolated from the flower buds of Daphne genkwa, has emerged as a potent and multifaceted activator of Protein Kinase C (PKC). This technical guide provides an in-depth overview of this compound's mechanism of action, its effects on cellular signaling pathways, and its potential therapeutic applications, with a focus on oncology and immunology. This document is intended for researchers, scientists, and drug development professionals engaged in the study of PKC signaling and the exploration of novel therapeutic agents. We present a compilation of quantitative data, detailed experimental protocols, and visual representations of signaling pathways to facilitate further research and development in this area.

Introduction

Protein Kinase C (PKC) represents a family of serine/threonine kinases that play crucial roles in a myriad of cellular processes, including proliferation, differentiation, apoptosis, and immune responses. The diverse isoforms of PKC are classified into three main groups: conventional (cPKCs: α, βI, βII, γ), novel (nPKCs: δ, ε, η, θ), and atypical (aPKCs: ζ, ι/λ). The activation of conventional and novel PKC isoforms is typically dependent on diacylglycerol (DAG), a second messenger produced from the hydrolysis of membrane phospholipids.

This compound has been identified as a potent PKC agonist, exerting its biological effects through the activation of this critical enzyme family.[1][2] Its ability to modulate PKC activity has positioned it as a valuable tool for studying PKC signaling and as a potential therapeutic agent for various diseases, most notably cancer.[1][3] This guide will delve into the technical details of this compound's interaction with PKC, the downstream consequences of this activation, and the experimental methodologies employed to elucidate these effects.

Chemical Properties of this compound

This compound is a complex diterpenoid ester with the molecular formula C_37H_44O_10.[4] Its intricate structure is crucial for its biological activity, particularly its ability to bind to and activate PKC.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C_37H_44O_10 | [4] |

| Molecular Weight | 648.7 g/mol | [4] |

| CAS Number | 60195-70-2 | [4] |

| Synonyms | Gnidilatidin, Odoracin | [5][6] |

| Source | Flower buds of Daphne genkwa | [7] |

This compound as a Protein Kinase C Activator

This compound's primary mechanism of action is the activation of Protein Kinase C.[1][2] This activation is central to its observed anti-tumor and immunomodulatory activities.

Evidence for PKC Activation

The role of PKC activation in mediating the effects of this compound has been demonstrated through several key experiments. The use of the broad-spectrum PKC inhibitor, Ro-31-8220, has been instrumental in confirming this mechanism. In studies on triple-negative breast cancer (TNBC) cells, pre-treatment with Ro-31-8220 significantly attenuated the cytotoxic effects of this compound, indicating that PKC activity is essential for its anti-cancer efficacy.[1][8]

Isoform Specificity

While this compound is a potent PKC activator, its precise isoform specificity is an area of ongoing investigation. The inhibitory action of Ro-31-8220, which targets conventional (α, βI, βII, γ) and some novel (ε) PKC isoforms, suggests that this compound's effects in TNBC are mediated through one or more of these isoforms.[1] Further research is required to delineate the specific binding affinities and activation potentials of this compound for each PKC isoform.

Downstream Signaling Pathways

Activation of PKC by this compound initiates a cascade of downstream signaling events that ultimately lead to its biological effects. The most well-characterized of these is the activation of the NF-κB signaling pathway.

The NF-κB Pathway

This compound has been shown to induce the expression of antitumor cytokines, such as interferon-gamma (IFNγ) and interleukin-12 (IL-12), in an NF-κB-dependent manner.[1][9] Pharmacological inhibition of the NF-κB pathway abrogates the induction of these cytokines by this compound.[1] This highlights a critical link between PKC activation and the innate immune response.

References

- 1. This compound Is a Potent and Selective Inhibitor of the Basal-Like 2 Subtype of Triple Negative Breast Cancer with Immunogenic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Yuanhuacin and Related Anti-Inflammatory and Anticancer Daphnane Diterpenes from Genkwa Flos—An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. scispace.com [scispace.com]

- 7. Anti-Tumor Activity of this compound by Regulating AMPK/mTOR Signaling Pathway and Actin Cytoskeleton Organization in Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

The Immunomodulatory Properties of Yuanhuacine: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the immunomodulatory properties of Yuanhuacine, a daphnane-type diterpenoid with significant potential in oncology and inflammatory disease research. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of this compound's mechanisms of action, effects on immune cells and signaling pathways, and detailed experimental protocols.

Core Immunomodulatory Mechanisms of this compound

This compound, a natural compound isolated from the flower buds of Daphne genkwa, has demonstrated potent immunomodulatory and anti-cancer activities.[1][2] Its primary mechanism of action involves the activation of Protein Kinase C (PKC), which subsequently triggers a cascade of downstream signaling events.[3][4] This activation is central to both its cytotoxic effects on specific cancer cells and its ability to modulate the immune response.[3][5]

This compound's immunomodulatory profile is multifaceted, characterized by the induction of an anti-tumor immune phenotype. This is achieved through the upregulation of pro-inflammatory and anti-tumor cytokines, alongside the downregulation of immunosuppressive cytokines.[3][6] Furthermore, this compound influences the differentiation and activation of key immune cells, particularly monocytes and macrophages.[3][7]

Quantitative Data on this compound's Bioactivity

The following tables summarize the key quantitative data regarding the biological activity of this compound across various studies.

Table 1: Cytotoxicity and Monocyte Differentiation Activity of this compound

| Cell Line | Subtype | IC50 / EC50 (nM) | Reference |

| HCC1806 | Basal-Like 2 (BL2) TNBC | 1.6 | [3] |

| HCC70 | Basal-Like 2 (BL2) TNBC | 9.4 | [3] |

| Other TNBC Subtypes | - | > 3000 | [3] |

| THP-1 (Differentiation) | Human Monocytic | 1.4 (EC50) | [3] |

| MCF-7 | ERα-positive Breast Cancer | 620 | [8] |

| MDA-MB-231 | ERα-negative Breast Cancer | No obvious cytotoxicity | [8] |

Table 2: Effective Concentrations of this compound in Immunomodulation Studies

| Cell Line | Treatment | Concentration | Effect | Reference |

| THP-1 | This compound | 2 nM | Increased IFNγ and IL-12 mRNA expression | [3] |

| THP-1 | LPS + this compound | 200 nM | Reduced IL-6 production | [2] |

| RAW 264.7 | This compound | 2 nM | Upregulated IL-12 expression | [3] |

Key Signaling Pathways Modulated by this compound

This compound's immunomodulatory effects are mediated through the modulation of several critical signaling pathways.

PKC-NF-κB Signaling Axis

A primary pathway activated by this compound is the PKC-NF-κB axis. This compound activates PKC, which in turn leads to the activation of the NF-κB transcription factor.[3] This pathway is crucial for the induction of anti-tumor cytokines. In THP-1 monocytes, this compound treatment at a concentration of 2 nM for 24 hours leads to a significant increase in the transcriptional expression of IFNγ and IL-12.[3] The dependence on this pathway is confirmed by the attenuation of this cytokine expression upon pharmacological inhibition of either PKC with Ro 31-8220 or the NF-κB pathway with TPCA-1.[3] Concurrently, this compound has been shown to downregulate the expression of the immunosuppressive cytokine IL-10.[3]

JAK1/STAT3 Signaling Pathway

In the context of inflammation induced by lipopolysaccharide (LPS), this compound demonstrates anti-inflammatory properties by targeting the JAK1/STAT3 pathway.[2] Treatment with this compound has been shown to effectively reduce LPS-induced production of the pro-inflammatory cytokine IL-6 in human macrophages.[2] This is achieved through the inhibition of the activation of Janus kinase 1 (JAK1) and the subsequent phosphorylation and activation of the Signal Transducer and Activator of Transcription 3 (STAT3).[2] This suggests a role for this compound in resolving inflammation, which has been demonstrated in a mouse model of acute kidney injury.[2]

AMPK/mTOR Signaling Pathway

In non-small cell lung cancer (NSCLC) cells, this compound exerts its anti-proliferative effects by modulating the AMPK/mTOR signaling pathway.[9][10] It activates AMP-activated protein kinase (AMPK), a key energy sensor, and subsequently suppresses the mTORC2-mediated downstream signaling.[10] This leads to a decrease in the expression of p-Akt, p-PKCα, and p-Rac1, which are involved in cell growth and actin cytoskeleton organization.[9][10]

Detailed Experimental Protocols

This section provides an overview of the key experimental methodologies used to elucidate the immunomodulatory properties of this compound.

Cell Culture and Reagents

-

Cell Lines: THP-1 (human monocytic leukemia), RAW 264.7 (murine macrophage), and various triple-negative breast cancer (TNBC) cell lines (e.g., HCC1806, HCC70) are commonly used.[3]

-

Culture Conditions: Cells are typically maintained in RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin at 37°C in a 5% CO2 incubator.[2]

-

Reagents: this compound is dissolved in DMSO. LPS from E. coli is used to induce an inflammatory response.[2] Phorbol 12-myristate 13-acetate (PMA) can be used as a positive control for THP-1 differentiation.[7]

THP-1 Monocyte Differentiation Assay

This assay is used to assess the immunomodulatory potential of compounds by measuring their ability to induce the differentiation of THP-1 suspension cells into adherent macrophage-like cells.[6]

-

Procedure:

-

Seed THP-1 cells in 96-well plates.

-

Treat the cells with varying concentrations of this compound for 24-48 hours.

-

After incubation, gently wash the plates to remove non-adherent cells.

-

Quantify the remaining adherent cells using a suitable method, such as the Sulforhodamine B (SRB) assay or by direct cell counting.

-

The EC50 value, the concentration at which 50% of the maximal differentiation is observed, is then calculated.[3]

-

Cytokine Expression Analysis (qRT-PCR)

Quantitative real-time PCR is employed to measure the mRNA expression levels of various cytokines.

-

Procedure:

-

Treat cells (e.g., THP-1, RAW 264.7) with this compound, with or without LPS co-stimulation.

-

After the desired incubation period, harvest the cells and extract total RNA using a suitable kit.

-

Synthesize cDNA from the extracted RNA using reverse transcriptase.

-

Perform qRT-PCR using specific primers for the target cytokines (e.g., IFNγ, IL-12, IL-10, IL-6, TNF-α) and a housekeeping gene (e.g., GAPDH) for normalization.

-

Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.[11]

-

Western Blot Analysis

Western blotting is used to detect the expression and phosphorylation status of key proteins in the signaling pathways.

-

Procedure:

-

Treat cells as required and then lyse them to extract total protein.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane and then incubate with primary antibodies against the target proteins (e.g., p-JAK1, JAK1, p-STAT3, STAT3, p-AMPK, AMPK).

-

Incubate with a corresponding HRP-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Use a loading control, such as β-actin or GAPDH, to ensure equal protein loading.[9]

-

Conclusion

This compound exhibits a complex and potent immunomodulatory profile, primarily driven by its ability to activate PKC and subsequently influence multiple downstream signaling pathways, including the NF-κB, JAK/STAT, and AMPK/mTOR pathways. Its capacity to promote an anti-tumor cytokine signature while also demonstrating anti-inflammatory effects in specific contexts highlights its potential as a versatile therapeutic agent. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further research into the promising immunomodulatory properties of this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. This compound Is a Potent and Selective Inhibitor of the Basal-Like 2 Subtype of Triple Negative Breast Cancer with Immunogenic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound Is a Potent and Selective Inhibitor of the Basal-Like 2 Subtype of Triple Negative Breast Cancer with Immunogenic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Yuanhuatine from Daphne genkwa selectively induces mitochondrial apoptosis in estrogen receptor α-positive breast cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anti-Tumor Activity of this compound by Regulating AMPK/mTOR Signaling Pathway and Actin Cytoskeleton Organization in Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anti-Tumor Activity of this compound by Regulating AMPK/mTOR Signaling Pathway and Actin Cytoskeleton Organization in Non-Small Cell Lung Cancer Cells | PLOS One [journals.plos.org]

- 11. mdpi.com [mdpi.com]

The Anti-Tumor Spectrum of Yuanhuacine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Yuanhuacine, a daphnane diterpenoid isolated from the flower buds of Daphne genkwa, has demonstrated significant anti-tumor activity across a broad spectrum of cancer types. This technical guide synthesizes the current understanding of this compound's anti-cancer properties, focusing on its molecular mechanisms of action, targeted signaling pathways, and efficacy in various cancer models. Quantitative data from key studies are presented for comparative analysis, and detailed experimental protocols are provided. Furthermore, critical signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of this compound's therapeutic potential.

Introduction

This compound is a prominent bioactive compound derived from Daphne genkwa, a plant utilized in traditional Chinese medicine.[1][2][3][4] Emerging research has highlighted its potent cytotoxic and anti-proliferative effects against numerous cancer cell lines, positioning it as a promising candidate for novel cancer therapeutic development.[1][5][6] This document provides an in-depth examination of the anti-tumor spectrum of this compound, with a focus on the underlying molecular mechanisms and experimental evidence.

Anti-Tumor Spectrum and Efficacy

This compound exhibits a wide anti-tumor spectrum, with demonstrated activity against non-small cell lung cancer (NSCLC), triple-negative breast cancer (TNBC), estrogen receptor-positive (ERα-positive) breast cancer, prostate cancer, melanoma, bladder cancer, and colon cancer.[1][6][7][8][9][10] Its efficacy varies across different cancer cell lines, indicating a degree of selectivity in its cytotoxic effects.[10]

Quantitative Efficacy Data

The following tables summarize the in vitro and in vivo efficacy of this compound across various cancer models.

Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)

| Cancer Type | Cell Line | IC50 Value | Reference |

| Non-Small Cell Lung Cancer | H1993 | 9 nM | [10] |

| A549 | 30 nM | [10] | |

| H1299 | 4 µM | [10] | |

| Calu-1 | 4 µM | [10] | |

| H358 | 16.5 µM | [10] | |

| Triple-Negative Breast Cancer (BL2 Subtype) | HCC1806 | 1.6 nM | [11] |

| Triple-Negative Breast Cancer (Mesenchymal Subtype) | MDA-MB-231 | > 3 µM | [11] |

| ERα-Positive Breast Cancer | MCF-7 | 0.62 µM | [8] |

| ERα-Negative Breast Cancer | MDA-MB-231 | No obvious cytotoxicity | [8] |

| Bladder Cancer | T24T | 1.8 µM | [10] |

| Colon Cancer | HCT116 | 14.3 µM | [10] |

| Human Melanoma | A375-S2 | 8.72 µM | [6] |

Table 2: In Vivo Tumor Growth Inhibition by this compound

| Cancer Model | Animal Model | Dosage | Tumor Growth Inhibition | Reference |

| Non-Small Cell Lung Cancer (H1993 Xenograft) | Nude Mice | 0.5 mg/kg | 33.4% | [1] |

| 1.0 mg/kg | 38.8% | [1] | ||

| Lewis Lung Carcinoma | Mice | 0.1 mg/kg (i.p.) | 48% | [10] |

| 0.5 mg/kg (i.p.) | 63% | [10] | ||

| Triple-Negative Breast Cancer (HCC1806 Xenograft) | Mice | 0.7-1 mg/kg (i.p.) | More efficient than paclitaxel | [10][11] |

Mechanisms of Action and Signaling Pathways

This compound exerts its anti-tumor effects through the modulation of multiple critical signaling pathways involved in cell proliferation, survival, and metastasis.

Regulation of the AMPK/mTOR Signaling Pathway

In non-small cell lung cancer cells, this compound activates the AMP-activated protein kinase (AMPK) signaling pathway.[1][2][12] Activated AMPK, in turn, suppresses the mammalian target of rapamycin (mTOR) pathway, a key regulator of cell growth and proliferation.[5][12] Specifically, this compound has been shown to disrupt the mTORC2 complex, leading to decreased expression of downstream effectors such as p-Akt, p-PKCα, and p-Rac1.[2][5][12] This cascade of events ultimately inhibits cell growth and organizes the actin cytoskeleton, thereby suppressing invasion and migration.[2][12]

This compound's regulation of the AMPK/mTOR signaling pathway.

Activation of Protein Kinase C (PKC)

This compound is a potent activator of Protein Kinase C (PKC).[7][13][14][15] This mechanism is particularly relevant to its selective cytotoxicity against the basal-like 2 (BL2) subtype of triple-negative breast cancer.[7][13][14][15] The activation of PKC by this compound also promotes an anti-tumor associated cytokine signature in immune cells, suggesting a dual role in directly killing cancer cells and modulating the tumor microenvironment.[7][13][14]

Mechanism of this compound via Protein Kinase C activation.

Modulation of the MDM2-p53 Signaling Pathway

In prostate cancer, this compound has been shown to inhibit the E3 ubiquitin ligase MDM2, which leads to a decrease in the ubiquitination and subsequent degradation of the tumor suppressor protein p53.[9][16] The stabilization and accumulation of p53 can then trigger apoptosis and inhibit cell proliferation.[9] This activity is potentially regulated by the suppression of the long non-coding RNA LINC00665.[9][16]

This compound's impact on the MDM2-p53 signaling pathway.

Other Mechanisms of Action

-

Topoisomerase I Inhibition: Some studies suggest that this compound may act as a DNA-damaging agent by targeting topoisomerase-DNA complexes.[1][2][17]

-

Induction of G2/M Phase Cell Cycle Arrest: this compound has been observed to induce cell cycle arrest at the G2/M phase in human bladder and colon cancer cells.[1][5]

-

Downregulation of Estrogen Receptor Alpha (ERα): In ERα-positive breast cancer cells, this compound downregulates the expression of ERα, leading to mitochondrial dysfunction and apoptosis.[8]

-

Inhibition of the JAK1/STAT3 Pathway: this compound can inhibit the phosphorylation of JAK1 and STAT3, which are involved in inflammatory responses and cell survival.[17][18]

Experimental Protocols

This section outlines the methodologies for key experiments cited in the literature on this compound's anti-tumor activity.

Cell Proliferation Assay (SRB Assay)

This assay is used to determine the cytotoxic effects of this compound on cancer cell lines.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Treatment: Cells are treated with various concentrations of this compound (or a vehicle control, such as DMSO) and incubated for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 humidified incubator.[1]

-

Fixation: After incubation, the cells are fixed by adding a cold 10% trichloroacetic acid (TCA) solution and incubating for 30 minutes.[1]

-

Staining: The plates are washed with water and air-dried. The fixed cells are then stained with a 0.4% sulforhodamine B (SRB) solution in 1% acetic acid for 1 hour.[1]

-

Destaining and Solubilization: Unbound dye is removed by washing with 1% acetic acid. The protein-bound dye is solubilized with a 10 mM Tris buffer (pH 10.0).[1]

-

Absorbance Measurement: The absorbance is read on a microplate reader at a specific wavelength (e.g., 515 nm).

-

Data Analysis: The effect on cell viability is calculated as a percentage relative to the solvent-treated control cells. IC50 values are determined by non-linear regression analysis.[1]

Workflow for the Sulforhodamine B (SRB) cell proliferation assay.

Western Blot Analysis

This technique is used to detect and quantify specific proteins to elucidate the effects of this compound on signaling pathways.

-

Cell Lysis: Cells treated with this compound are lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the cell lysates is determined using a method such as the bicinchoninic acid (BCA) assay.[1]

-

SDS-PAGE: Equal amounts of protein (e.g., 40 µg) from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on gels of an appropriate percentage (e.g., 6-15%).[1]

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is blocked with a solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest overnight at 4°C.

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: The intensity of the bands is quantified using densitometry software.

In Vivo Xenograft Mouse Model

This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.

-

Animal Model: Immunocompromised mice (e.g., nude mice) are used.

-

Tumor Cell Implantation: Human cancer cells (e.g., H1993) are subcutaneously implanted into the flank of each mouse.[1]

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Treatment: Mice are randomly assigned to treatment groups and administered this compound (e.g., 0.5 or 1.0 mg/kg) or a vehicle control, often via intraperitoneal injection, for a specified duration.[1]

-

Monitoring: Tumor volume and mouse body weight are monitored regularly throughout the experiment.[1]

-

Endpoint Analysis: At the end of the study, the mice are euthanized, and the tumors are excised and weighed.[1] Tumor tissues may be further analyzed by immunohistochemistry or Western blotting.[1]

Conclusion

This compound demonstrates a broad and potent anti-tumor spectrum, mediated by its ability to modulate multiple key signaling pathways, including the AMPK/mTOR, PKC, and MDM2-p53 pathways. Its efficacy against a range of cancers, particularly non-small cell lung cancer and specific subtypes of triple-negative breast cancer, underscores its potential as a valuable lead compound in the development of novel cancer therapies. Further research is warranted to fully elucidate its complex mechanisms of action, optimize its therapeutic index, and explore its potential in combination therapies.

References

- 1. Anti-Tumor Activity of this compound by Regulating AMPK/mTOR Signaling Pathway and Actin Cytoskeleton Organization in Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-Tumor Activity of this compound by Regulating AMPK/mTOR Signaling Pathway and Actin Cytoskeleton Organization in Non-Small Cell Lung Cancer Cells | PLOS One [journals.plos.org]

- 3. Isolation of anticancer constituents from flos genkwa (Daphne genkwa Sieb.et Zucc.) through bioassay-guided procedures - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Yuanhuacin and Related Anti-Inflammatory and Anticancer Daphnane Diterpenes from Genkwa Flos—An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BioKB - Publication [biokb.lcsb.uni.lu]

- 6. mdpi.com [mdpi.com]

- 7. This compound Is a Potent and Selective Inhibitor of the Basal-Like 2 Subtype of Triple Negative Breast Cancer with Immunogenic Potential [mdpi.com]

- 8. Yuanhuatine from Daphne genkwa selectively induces mitochondrial apoptosis in estrogen receptor α-positive breast cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Blockage of MDM2-mediated p53 ubiquitination by this compound restrains the carcinogenesis of prostate carcinoma cells by suppressing LncRNA LINC00665 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Anti-Tumor Activity of this compound by Regulating AMPK/mTOR Signaling Pathway and Actin Cytoskeleton Organization in Non-Small Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound Is a Potent and Selective Inhibitor of the Basal-Like 2 Subtype of Triple Negative Breast Cancer with Immunogenic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. This compound Is a Potent and Selective Inhibitor of the Basal-Like 2 Subtype of Triple Negative Breast Cancer with Immunogenic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. spandidos-publications.com [spandidos-publications.com]

The Effect of Yuanhuacine on the AMPK/mTOR Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Yuanhuacine, a daphnane diterpenoid isolated from the flower buds of Daphne genkwa, has demonstrated significant anti-tumor activity in various cancer models. A growing body of evidence indicates that a key mechanism of its action involves the modulation of the AMP-activated protein kinase (AMPK) and mammalian target of rapamycin (mTOR) signaling pathways. This technical guide provides an in-depth overview of the effects of this compound on the AMPK/mTOR axis, with a focus on its potential as a therapeutic agent. It includes a summary of quantitative data, detailed experimental protocols, and a visual representation of the signaling cascade.

Introduction

The AMPK/mTOR signaling pathway is a critical regulator of cellular metabolism, growth, and proliferation. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. AMPK, a cellular energy sensor, is activated under conditions of low energy status and subsequently inhibits anabolic processes, including those promoted by the mTOR complex. The mTOR protein is a serine/threonine kinase that forms two distinct complexes: mTORC1 and mTORC2. mTORC1 is a central regulator of cell growth, while mTORC2 is involved in cell survival and cytoskeletal organization.

This compound has emerged as a potent modulator of this pathway, exhibiting anti-proliferative effects in cancer cells, particularly in non-small cell lung cancer (NSCLC). This guide will detail the molecular mechanisms underlying this compound's activity.

Quantitative Data Summary

The anti-proliferative activity of this compound has been evaluated in several NSCLC cell lines. The half-maximal inhibitory concentration (IC50) values highlight its potency.

Table 1: Anti-proliferative Activity of this compound in NSCLC Cell Lines [1]

| Cell Line | IC50 (µM) of this compound | IC50 (µM) of Gefitinib (Control) |